1,4-Bis-Boc-1,4,7-triazaheptane

概要

説明

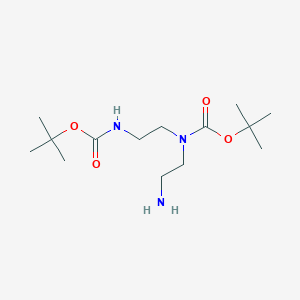

1,4-Bis-Boc-1,4,7-triazaheptane is a chemical compound with the molecular formula C14H29N3O4 and a molecular weight of 303.4 g/mol . It is a derivative of 1,4,7-triazaheptane, where two tert-butoxycarbonyl (Boc) groups are attached to the nitrogen atoms. This compound is commonly used in organic synthesis and proteomics research due to its unique structural properties .

準備方法

Synthetic Routes and Reaction Conditions

1,4-Bis-Boc-1,4,7-triazaheptane can be synthesized through a multi-step process involving the protection of diethylenetriamine with Boc groups. One common method involves the reaction of diethylenetriamine with 2-(tert-butoxycarbonyloximino)-2-phenylacetonitrile (Boc-ON) in tetrahydrofuran (THF) at 0°C under nitrogen atmosphere . The reaction mixture is stirred for an hour, and the product is purified using silica gel column chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the synthesis typically follows similar principles as laboratory-scale preparation, with adjustments for larger scale production. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques.

化学反応の分析

Types of Reactions

1,4-Bis-Boc-1,4,7-triazaheptane undergoes various chemical reactions, including:

Substitution Reactions: The Boc-protected amine groups can be deprotected under mild acidic conditions to form free amines, which can then participate in nucleophilic substitution reactions.

Coupling Reactions: The free amine groups can react with carboxylic acids or activated esters to form amide bonds.

Common Reagents and Conditions

Major Products

Deprotected Amine: Removal of Boc groups yields 1,4,7-triazaheptane.

Amides: Coupling reactions with carboxylic acids produce amides.

科学的研究の応用

Key Applications

-

Peptide Synthesis

- 1,4-Bis-Boc-1,4,7-triazaheptane is utilized as a protecting group for amines during peptide synthesis. The Boc (tert-butyloxycarbonyl) group provides stability and prevents unwanted reactions during the coupling processes.

-

Drug Discovery

- In medicinal chemistry, this compound serves as a building block for developing new pharmaceuticals. Its ability to form stable complexes with various biological targets makes it valuable in drug design and optimization.

- Polyamine Linker

- Catalysis

- Bioconjugation

- Peptide Synthesis Techniques

- Drug Development

- Catalytic Activity Enhancement

作用機序

1,4-Bis-Boc-1,4,7-triazaheptane acts as a linker in the synthesis of PROTACs. PROTACs contain two different ligands connected by a linker; one ligand binds to an E3 ubiquitin ligase, and the other binds to the target protein . The PROTAC brings the target protein and the E3 ligase into proximity, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome .

類似化合物との比較

Similar Compounds

1,7-Bis-Boc-1,4,7-triazaheptane: Similar in structure but with different Boc protection patterns.

1,4,7-Triazaheptane: The parent compound without Boc protection.

Uniqueness

1,4-Bis-Boc-1,4,7-triazaheptane is unique due to its dual Boc protection, which provides stability and allows for selective deprotection and functionalization. This makes it particularly useful in the synthesis of complex molecules and PROTACs .

生物活性

1,4-Bis-Boc-1,4,7-triazaheptane is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structural properties, which include multiple nitrogen atoms that may facilitate interactions with biological macromolecules. The following sections will explore the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

This compound has the molecular formula and a molecular weight of approximately 303.398 g/mol. It is often used as a linker in the synthesis of various bioactive molecules, particularly in the development of PROTAC (Proteolysis Targeting Chimera) compounds that target specific proteins for degradation via the ubiquitin-proteasome system .

The biological activity of this compound can be attributed to its ability to form stable complexes with metal ions and other biomolecules. This property is particularly useful in photodynamic therapy and targeted drug delivery systems. The compound acts as a cationic agent that enhances cellular uptake of therapeutic agents by facilitating their interaction with negatively charged cellular components .

Synthesis and Characterization

The synthesis of this compound typically involves the protection of amine groups using Boc (tert-butoxycarbonyl) groups to enhance solubility and stability during reactions. The following table summarizes key steps in the synthesis process:

| Step | Reagent | Conditions | Yield |

|---|---|---|---|

| 1 | Triethylamine | Dry dichloromethane | High |

| 2 | Acetyl chloride | Deprotection | Good yield |

| 3 | Coupling with target molecules | Varies | Varies |

Cytotoxicity and Cellular Uptake

Studies have demonstrated that this compound enhances the cytotoxic effects of conjugated drugs in various cancer cell lines. For instance, when used in conjunction with cationic zinc phthalocyanines (ZnPcs), it exhibited significant phototoxicity against human carcinoma cells (IC50 values around 10 µM) due to improved cellular uptake mechanisms facilitated by its cationic nature .

DNA Interaction Studies

Research has also indicated that this compound can interact with DNA molecules. In a study assessing its binding properties with azobenzene derivatives, it was found to influence DNA helicity through intercalation mechanisms. The compound's ability to stabilize or destabilize DNA structures upon light exposure highlights its potential use in photoregulated drug delivery systems .

Case Studies

Case Study 1: PROTAC Development

In a recent study focusing on the synthesis of PROTACs using this compound as a linker, researchers reported successful targeting and degradation of specific proteins involved in cancer progression. The results indicated enhanced efficacy compared to traditional small molecule inhibitors .

Case Study 2: Photodynamic Therapy

Another investigation explored the use of this compound in photodynamic therapy applications. The compound was shown to improve the localization and effectiveness of photosensitizers in tumor cells when activated by light exposure .

特性

IUPAC Name |

tert-butyl N-(2-aminoethyl)-N-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H29N3O4/c1-13(2,3)20-11(18)16-8-10-17(9-7-15)12(19)21-14(4,5)6/h7-10,15H2,1-6H3,(H,16,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGNOQXYYSVIUNS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCN(CCN)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H29N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10373212 | |

| Record name | 1,4-Bis-Boc-1,4,7-triazaheptane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10373212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

303.40 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120131-72-8 | |

| Record name | 1,4-Bis-Boc-1,4,7-triazaheptane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10373212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。